molecular formula C18H17NO3S B5102818 (4-Benzamidothiolan-3-yl) benzoate

(4-Benzamidothiolan-3-yl) benzoate

Cat. No.: B5102818
M. Wt: 327.4 g/mol
InChI Key: PGAMNPSQOQDEBO-UHFFFAOYSA-N
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Description

(4-Benzamidothiolan-3-yl) benzoate is a synthetic organic compound featuring a thiolane (tetrahydrothiophene) ring system functionalized with both benzamide and benzoate groups. This unique structure, which integrates multiple pharmacologically significant moieties, makes it a compound of high interest in medicinal chemistry and drug discovery research. The benzothiazole core, a related privileged scaffold in pharmacology, is recognized for its versatile biological activities, including antitumor, antimicrobial, and antioxidant properties, often acting through mechanisms such as enzyme inhibition and receptor modulation . The specific stereochemistry of the thiolane ring and the spatial orientation of its substituents can be critical for its interaction with biological targets, suggesting potential for high target specificity. Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe to investigate structure-activity relationships (SAR) in the development of novel therapeutic agents. Its applications may extend to exploratory research in areas such as oncology, infectious diseases, and neuropharmacology. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(4-benzamidothiolan-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-17(13-7-3-1-4-8-13)19-15-11-23-12-16(15)22-18(21)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAMNPSQOQDEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzamidothiolan-3-yl) benzoate typically involves the esterification of benzoic acid with a thiolane derivative. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction conditions usually involve heating the reactants to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized catalysts to enhance the yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(4-Benzamidothiolan-3-yl) benzoate can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(4-Benzamidothiolan-3-yl) benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Benzamidothiolan-3-yl) benzoate involves its interaction with specific molecular targets. The benzamide group can interact with enzymes or receptors, modulating their activity. The thiolane ring may also play a role in the compound’s biological activity by interacting with cellular components. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The provided evidence focuses on phenyl benzoate , a simpler benzoate ester, and its behavioral effects on lace bugs. While direct data on "(4-Benzamidothiolan-3-yl) benzoate" is absent, comparisons can be inferred based on structural analogs and functional group contributions.

Table 1: Key Properties of Benzoate Derivatives

Compound Functional Groups Bioactivity (Reported) Target Organisms/Systems Mechanism Insights
Phenyl benzoate Benzoate ester Repellent for sycamore lace bugs Corythucha spp., B. solani Hydrogen bonding with Ile-86
Geraniol Terpene alcohol Broad insect repellent Multiple insect species Olfactory receptor modulation
This compound Thiolane, benzamide, benzoate Hypothesized repellent/agonist Not yet tested Potential dual H-bonding

Key Findings:

Phenyl Benzoate: Acts as a nymph-specific repellent for sycamore lace bugs (Corythucha spp.), likely via hydrogen bonding with the Ile-86 residue in insect olfactory receptors . Limited efficacy against adult insects, suggesting age-dependent mechanisms. Structural simplicity (single benzoate group) may restrict binding versatility compared to derivatives with additional functional groups.

Geraniol :

  • A naturally occurring terpene alcohol with broad-spectrum repellent activity.
  • Unlike phenyl benzoate, geraniol interacts with multiple receptor sites, enabling cross-species efficacy .

The benzamide group may enable additional hydrogen-bond interactions (e.g., with backbone carbonyls or side chains), expanding target engagement beyond phenyl benzoate’s capabilities. No empirical data exists on its repellent activity, but its structural complexity suggests higher potency or species selectivity compared to phenyl benzoate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Benzamidothiolan-3-yl) benzoate, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Stepwise synthesis : Begin with thiolane ring formation followed by benzamidation and benzoate esterification. Use coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation, as demonstrated in analogous benzoate syntheses .
  • Optimization : Vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF or DMSO) enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC (Merck silica plates, iodine visualization) .
  • Purification : Employ column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. How should researchers handle and store this compound to ensure laboratory safety and compound stability?

  • Safety protocols :

  • Avoid skin/eye contact; use nitrile gloves, lab coats, and chemical goggles. Ensure fume hood ventilation during handling .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture and light to prevent hydrolysis/photo-degradation .
    • Spill management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Characterization :

  • NMR : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm benzamide and benzoate moieties. Compare chemical shifts with analogous compounds (e.g., δ 7.8–8.1 ppm for aromatic protons) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical masses.
    • Resolving discrepancies : Cross-validate using IR (C=O stretches at ~1700 cm⁻¹ for ester/amide) and X-ray crystallography .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving ambiguities in the three-dimensional structure of this compound?

  • Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) for twinned or low-symmetry crystals.
  • Refinement : Apply SHELXL for small-molecule refinement. Use the HKLF 5 format for twinned data and TWIN commands for matrix refinement .
  • Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5% Δ between cycles) .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological activity of this compound derivatives?

  • SAR framework :

  • Structural modifications : Introduce substituents (e.g., halogens, methyl groups) at the benzamide or thiolane positions.
  • Bioassays : Test derivatives against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays (Table 2 in ).
    • Data analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends using multivariate regression .

Q. What analytical approaches are critical for interpreting contradictory biological activity data in this compound derivatives?

  • Troubleshooting :

  • Replicate experiments : Perform triplicate assays to rule out technical variability .
  • Dose-response curves : Calculate EC₅₀ values to distinguish potency differences from assay noise.
  • Mechanistic studies : Use fluorescence quenching or SPR to confirm target binding specificity .

Q. How can computational chemistry tools be integrated with experimental data to predict the physicochemical properties of this compound?

  • Modeling workflows :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict dipole moments and solubility.
  • Molecular dynamics : Simulate solvation in water/octanol to estimate logP values.
    • Validation : Compare predicted vs. experimental melting points (DSC) and HPLC retention times .

Q. What methodologies are essential for assessing the environmental impact and degradation pathways of this compound in ecotoxicological studies?

  • Degradation analysis :

  • Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor via LC-MS for ester/amide cleavage products.
  • Photolysis : Expose to UV light (254 nm) and quantify degradation kinetics .
    • Toxicity testing : Use Daphnia magna or algal growth inhibition assays to assess acute/chronic effects .

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